Sequential Diheteroarylation: 1-Bromo-2-iodobenzene Delivers 81% Yield in a Single-Step Process
In a palladium-catalyzed direct 1,2-diheteroarylation, 1-bromo-2-iodobenzene reacts with 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran to yield a 1,2-bis(heteroaryl)benzene product [1]. This demonstrates its ability to undergo a one-pot, two-fold cross-coupling, leveraging the differential reactivity of its halogen atoms.
| Evidence Dimension | Yield of 1,2-diheteroarylated product |
|---|---|
| Target Compound Data | 81% isolated yield |
| Comparator Or Baseline | 2-bromo-1-iodo-4-(trifluoromethyl)benzene (a more complex analog): 86% yield; 2-bromo-1-iodo-4-(trifluoromethoxy)benzene: 77% yield |
| Quantified Difference | Yield within range of other bromo-iodoarenes (77-86%) |
| Conditions | Pd(OAc)₂, KOAc, DMA, 150 °C |
Why This Matters
This confirms the viability of 1-bromo-2-iodobenzene as a competent substrate for high-yielding, multi-step bond formations in a single vessel, a capability not shared by the symmetrical 1,2-dibromobenzene.
- [1] Liu, L., & Doucet, H. (2023). Scope and Limitations of the Palladium-Catalyzed Direct 1,2-Diheteroarylation of 1,2-Dihalobenzene Derivatives. Synthesis, 55(21), 3502-3514. View Source
